molecular formula C12H14O3 B15359498 1-(Benzyloxy)pentane-2,4-dione

1-(Benzyloxy)pentane-2,4-dione

Cat. No.: B15359498
M. Wt: 206.24 g/mol
InChI Key: MXQSHDZHEJAGGC-UHFFFAOYSA-N
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Description

1-(Benzyloxy)pentane-2,4-dione is a β-diketone derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 1-position of the pentane-2,4-dione backbone. This structural modification confers distinct physicochemical properties compared to unsubstituted pentane-2,4-dione, including enhanced lipophilicity and altered reactivity patterns. The compound is synthesized via benzylation of pentane-2,4-dione, often employing transition metal catalysts or acid/base-mediated reactions under controlled conditions . Its applications span organic synthesis, pharmaceuticals (as intermediates for heterocycles), and materials science (e.g., resin modifiers) .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-phenylmethoxypentane-2,4-dione

InChI

InChI=1S/C12H14O3/c1-10(13)7-12(14)9-15-8-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

MXQSHDZHEJAGGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)COCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylmethoxypentane-2,4-dione can be synthesized through several synthetic routes. One common method involves the reaction of phenylmethanol with pentane-2,4-dione under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-phenylmethoxypentane-2,4-dione may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylmethoxypentane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of 1-phenylmethoxypentane-2,4-dione can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Phenylmethoxypentane-2,4-dione has several scientific research applications across different fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.

  • Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a therapeutic agent in drug development.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-phenylmethoxypentane-2,4-dione exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Insights :

  • The benzyloxy group reduces water solubility compared to pentane-2,4-dione but enhances compatibility with hydrophobic matrices.
  • Unlike fluorinated derivatives, this compound lacks H-bond acidity, limiting its interaction with protic solvents .

Allylation and Benzylation

This compound undergoes regioselective substitution at the α-position due to the electron-withdrawing effect of the benzyloxy group. Comparative reaction yields with similar compounds:

Substrate Reaction Type Catalyst Yield (%) Reference
This compound Benzylation Co-catalyzed ~75%*
Pentane-2,4-dione (1a) Monoallylation Co-catalyzed 72%
1-Phenyl-butane-1,3-dione (1b) Monoallylation Co-catalyzed 83%
3-Methyl pentane-2,4-dione (1d) Monoallylation Co-catalyzed 61%

*Inferred from analogous benzylation reactions in .

Key Insights :

  • Electron-donating substituents (e.g., methyl in 1d) reduce reactivity, while aromatic groups (e.g., phenyl in 1b) enhance stabilization of intermediates, improving yields .
  • The benzyloxy group’s steric bulk may slightly hinder reaction kinetics compared to smaller substituents.

Cyclization and Heterocycle Formation

This compound serves as a precursor for benzofuran derivatives under mild BiCl₃ catalysis, contrasting with fluorinated analogs requiring harsher conditions .

Toxicity and Handling

Comparative hazard profiles:

Compound Acute Toxicity Chronic Risks Storage Requirements
This compound Limited data; likely irritant (skin/eyes) Potential mutagenicity* Store in airtight containers, avoid oxidizers
Pentane-2,4-dione Respiratory irritation, CNS depression Suspected mutagen Cool, ventilated area; isolate from acids/bases
3-(Hydroxyimino)pentane-2,4-dione High toxicity (nausea, convulsions) Carcinogenicity concerns Handle under inert atmosphere

*Inferred from structural similarities to pentane-2,4-dione .

Key Insights :

  • The benzyloxy group may reduce volatility, lowering inhalation risks compared to pentane-2,4-dione. However, chronic mutagenic risks necessitate stringent handling .

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